3-Quinoxalinethiol, 2-amino-N-methyl-
Description
Contextualization within the Landscape of Quinoxaline (B1680401) and Thioquinoxaline Derivatives Research
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in organic and medicinal chemistry. nih.govsapub.orgresearchgate.net The quinoxaline scaffold is a key structural motif found in a variety of biologically active molecules and marketed drugs. nih.gov Researchers have extensively explored the synthesis and properties of quinoxalines, leading to the discovery of compounds with a broad spectrum of pharmacological activities. sapub.orgnih.govresearchgate.net
Thioquinoxaline derivatives, which incorporate a sulfur atom, represent a significant subset of this class. The introduction of a thiol or substituted thiol group can significantly influence the electronic properties and biological activity of the quinoxaline core. Research in this area often focuses on creating new derivatives and evaluating their potential in various applications.
Rationale for Research Focus on Substituted 2-Amino-3-Quinoxalinethiols and Analogues
The rationale for investigating substituted 2-amino-3-quinoxalinethiols and their analogues is multifaceted. The presence of both an amino group at the 2-position and a thiol group at the 3-position provides a versatile platform for further chemical modifications. This allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of drug discovery and materials science.
The amino group can be readily acylated, alkylated, or incorporated into larger structural motifs, while the thiol group offers a reactive handle for introducing a wide array of substituents through reactions such as alkylation or oxidation. The specific N-methylation of the amino group, as seen in 3-Quinoxalinethiol, 2-amino-N-methyl-, fine-tunes the compound's polarity, hydrogen bonding capability, and steric profile, which can have a profound impact on its interactions with biological targets. The exploration of such substituted quinoxalines is driven by the quest for novel compounds with enhanced or specific biological activities. nih.gov
Fundamental Structural Considerations and Nomenclature of the 2-Amino-3-Quinoxalinethiol Scaffold
The fundamental structure of the 2-amino-3-quinoxalinethiol scaffold consists of a quinoxaline ring system. According to IUPAC nomenclature, quinoxaline is also known as benzopyrazine. wikipedia.orgipp.pt The numbering of the quinoxaline ring begins at one of the nitrogen atoms and proceeds around the ring. The positions on the pyrazine (B50134) ring are designated with numbers, while the positions on the fused benzene (B151609) ring can also be numbered.
The core structure of the compound in focus is a quinoxaline. The substituents are an amino group at position 2 and a thiol group at position 3. The nitrogen of the amino group is further substituted with a methyl group, leading to the name "2-amino-N-methyl-". Therefore, the systematic name is 3-Quinoxalinethiol, 2-amino-N-methyl- . An alternative name is 2-(methylamino)quinoxaline-3-thiol.
The presence of the thiol group suggests the possibility of tautomerism, where the compound can exist in equilibrium with its thione form, 2-(methylamino)quinoxalin-3(4H)-thione. This tautomeric equilibrium is an important structural consideration as it can affect the compound's chemical reactivity and physical properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Quinoxalinethiol, 2-amino-N-methyl- | C9H9N3S | 191.25 |
| Quinoxaline | C8H6N2 | 130.15 |
Structure
3D Structure
Properties
CAS No. |
54253-31-5 |
|---|---|
Molecular Formula |
C9H9N3S |
Molecular Weight |
191.26 g/mol |
IUPAC Name |
3-(methylamino)-1H-quinoxaline-2-thione |
InChI |
InChI=1S/C9H9N3S/c1-10-8-9(13)12-7-5-3-2-4-6(7)11-8/h2-5H,1H3,(H,10,11)(H,12,13) |
InChI Key |
YAWXXIUFHZKRIW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=CC=CC=C2NC1=S |
Origin of Product |
United States |
Chemical Transformations and Reaction Pathways of 3 Quinoxalinethiol, 2 Amino N Methyl and Its Derivatives
Mechanistic Investigations of Nucleophilic and Electrophilic Substitutions on the Quinoxaline (B1680401) Core
The quinoxaline ring system is inherently electron-deficient, which generally makes it susceptible to nucleophilic attack. However, the reactivity of the core in 3-Quinoxalinethiol, 2-amino-N-methyl- is significantly modulated by its substituents. The 2-amino-N-methyl group is a potent electron-donating group, which increases the electron density of the heterocyclic ring, thereby deactivating it towards nucleophilic substitution.
Conversely, this electron-donating character activates the carbocyclic (benzene) portion of the quinoxaline core towards electrophilic substitution reactions, such as nitration or halogenation. The orientation of incoming electrophiles is directed by the fused pyrazine (B50134) ring.
Nucleophilic substitution on the quinoxaline core of this specific derivative is uncommon unless a suitable leaving group, such as a halogen or a sulfonyl group, is present on the carbocyclic ring. researchgate.net The synthesis of analogs often involves introducing amino or other nucleophilic groups by displacing a pre-existing leaving group, such as a chlorine atom. researchgate.netresearchgate.net For instance, the introduction of an amino residue at the 3-position of quinoxaline 1,4-dioxides has been achieved through the substitution of alkylthio, aryloxy, and sulfonyl groups, often in high yields. researchgate.net This suggests that further substitution on the core of 3-Quinoxalinethiol, 2-amino-N-methyl- would likely proceed from a precursor already bearing a leaving group at positions 5, 6, 7, or 8.
Derivatization Through Condensation and Cycloaddition Reactions Leading to Fused Heterocyclic Systems
The bifunctional nature of the 2-amino-3-thiol substitution pattern provides a powerful platform for synthesizing fused heterocyclic systems. The adjacent nucleophilic thiol and amino groups are perfectly positioned to react with bifunctional electrophiles, leading to the formation of new rings fused to the quinoxaline system.
A prominent class of reactions involves the condensation with reagents like α-haloketones or α-haloesters to form a fused thiazole (B1198619) ring, yielding thiazolo[3,2-a]quinoxalinium derivatives. The mechanism typically begins with the S-alkylation of the thiol group, which is a more potent nucleophile than the amino group, by the α-halocarbonyl compound. This is followed by an intramolecular cyclization, where the 2-amino group attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic fused system. This strategy is a common and efficient method for building fused thiazole rings onto various heterocyclic scaffolds. youtube.com
Similar cyclization strategies can be employed with a variety of other reagents:
Reaction with Dicarbonyl Compounds: Condensation with 1,3-dicarbonyl compounds like acetylacetone (B45752) can lead to the formation of pyrimido-fused systems after initial reaction at one carbonyl and subsequent cyclization. scispace.com
Reaction with α,β-Unsaturated Compounds: Michael addition of the thiol group to an α,β-unsaturated system, followed by intramolecular cyclization of the amino group, can also lead to fused structures. mdpi.com
[3+2] Cycloaddition Reactions: The amino acid-like structure (possessing both an amine and a thiol, analogous to cysteine) can potentially participate in [3+2] cycloaddition reactions after conversion to an azomethine ylide, leading to complex polycyclic structures. beilstein-journals.org
These reactions are highly valuable for generating novel polycyclic heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Table 1: Representative Condensation Reactions for Fused Ring Synthesis
| Reactant for Quinoxaline Scaffold | Reagent | Resulting Fused System | Reference |
|---|---|---|---|
| 2-Mercapto-3-phenylpyrimido[4',5':4,5]thieno[2,3,-b]quinoxalin-4-one | Hydrazine Hydrate, then Formic Acid | s-Triazolo[4,3-a]pyrimidine fused system | scispace.com |
| 2-Mercapto-3-phenylpyrimido[4',5':4,5]thieno[2,3,-b]quinoxalin-4-one | Diethyl bromomalonate | Thiazolo[3,2-a]pyrimidine derivative | scispace.com |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | β-Ketoesters | Thiazolo[3,2-a]pyrimidine derivative | nih.gov |
Selective Functionalization and Modification of the Amino and Thiol Groups
The exocyclic amino and thiol groups are the primary sites for derivatization of 3-Quinoxalinethiol, 2-amino-N-methyl-. The difference in nucleophilicity between these two groups allows for selective functionalization under controlled reaction conditions.
Functionalization of the Thiol Group: The thiol group is a strong, soft nucleophile, particularly in its thiolate form (-S⁻) under basic conditions. It is expected to react readily with a variety of soft electrophiles.
S-Alkylation: Reaction with alkyl halides in the presence of a base is a straightforward method to produce the corresponding 3-(alkylthio) derivatives. This type of reaction is common for mercapto-substituted heterocycles. scispace.com
S-Acylation: Acylation with acyl chlorides or anhydrides would yield the corresponding thioester derivatives.
Michael Addition: The thiol group can undergo conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or sulfones.
Functionalization of the Amino Group: The secondary N-methylamino group is also nucleophilic and can be targeted for modification.
N-Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form the corresponding amide. In cases where both thiol and amino groups are present, selective N-acylation may require protection of the more reactive thiol group or the use of specific acylating agents.
N-Alkylation: While the N-alkylation of related 2-aminothiophenes has been reported to be difficult, requiring harsh conditions nih.gov, it remains a potential, albeit more challenging, modification pathway.
Selectivity: Achieving selective functionalization is key to the controlled synthesis of derivatives. Generally, the thiol group is significantly more nucleophilic than the amino group. charlotte.edu Therefore, reactions with alkylating agents under basic conditions will predominantly occur at the sulfur atom. To direct reactions to the amino group, the thiol group can be temporarily protected, for example, as a disulfide, which can be cleaved later to regenerate the free thiol.
Study of Tautomerism in Amino-Thiol Quinoxaline Systems
The structure of 3-Quinoxalinethiol, 2-amino-N-methyl- is not static; it can exist as a mixture of several tautomers in equilibrium. The predominant form depends on factors such as the physical state (solid or solution), solvent polarity, pH, and temperature.
The main tautomeric equilibria are:
Thiol-Thione Tautomerism: This is the most significant equilibrium, involving the migration of the proton from the sulfur atom to the adjacent ring nitrogen (N1).
3-Thiol form: 3-Quinoxalinethiol, 2-amino-N-methyl-
3-Thione form: 3,4-dihydro-2-(methylamino)quinoxaline-3-thione For many related heterocyclic systems, the thione tautomer is often more stable, especially in the solid state and in polar solvents, due to the potential for intermolecular hydrogen bonding and the greater thermodynamic stability of the C=S bond within a conjugated system.
Amino-Imino Tautomerism: This involves a proton shift from the exocyclic amino group to the ring nitrogen (N1), creating an imine.
Amino form: 3-Quinoxalinethiol, 2-amino-N-methyl-
Imino form: 1,2-dihydro-2-(methylimino)quinoxaline-3-thiol
These equilibria can be studied using various spectroscopic techniques. For example, in ¹H NMR spectroscopy, the thiol tautomer would show a characteristic S-H proton signal, while the thione form would exhibit an N-H proton signal at a different chemical shift. Infrared (IR) spectroscopy could distinguish the C=S stretching vibration of the thione form from the S-H vibration of the thiol form. Although specific studies on the tautomerism of 3-Quinoxalinethiol, 2-amino-N-methyl- are not widely reported, the principles derived from analogous quinoxaline and other heterocyclic thiones are directly applicable.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Quinoxalinethiol, 2 Amino N Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Quinoxalinethiol, 2-amino-N-methyl- is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) ring, the N-methyl protons, and the amino and thiol protons. The aromatic region would likely display a complex multiplet pattern for the four protons on the benzene (B151609) ring, typically in the range of δ 7.5-8.2 ppm. researchgate.netrsc.org The N-methyl group would present a singlet, anticipated to appear in the upfield region of the spectrum. The chemical shifts of the amino (N-H) and thiol (S-H) protons can be broad and their positions variable, often influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The quinoxaline ring system is characterized by signals for its eight carbon atoms. Based on data for substituted quinoxalines, the aromatic and heterocyclic carbons are expected to resonate in the region of δ 128-154 ppm. researchgate.netrsc.org The N-methyl carbon would give a characteristic signal at a higher field. The carbon atoms directly attached to the nitrogen and sulfur atoms (C2 and C3) would have their chemical shifts significantly influenced by these heteroatoms. For instance, in 2,3-bis(4-bromophenyl)quinoxaline, the carbons of the quinoxaline ring appear between δ 128.9 and 141.2 ppm. researchgate.net
| Proton/Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic-H | 7.5 - 8.2 | Complex multiplet |
| N-CH₃ | ~2.5 - 3.5 | Singlet |
| NH | Variable | Broad singlet, D₂O exchangeable |
| SH | Variable | Broad singlet, D₂O exchangeable |
| Aromatic-C | 128 - 142 | Multiple signals |
| C2 & C3 | 145 - 160 | Influenced by N and S substituents |
| N-CH₃ | ~30 - 40 | Single signal |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are common methods for analyzing quinoxaline derivatives. nih.govnih.govtandfonline.com
The ESI mass spectrum of 3-Quinoxalinethiol, 2-amino-N-methyl- would be expected to show a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, yielding valuable structural information. Common fragmentation pathways for quinoxaline derivatives involve the cleavage of substituent groups and the fragmentation of the heterocyclic ring. nih.gov For instance, the fragmentation of related quinoxaline structures often begins with the loss of small neutral molecules. tandfonline.com
| Ion | m/z (Expected) | Identity |
| [M+H]⁺ | 192.06 | Protonated molecular ion |
| [M-CH₃]⁺ | 177.04 | Loss of a methyl radical |
| [M-SH]⁺ | 159.06 | Loss of a thiol radical |
| [M-NHCH₃]⁺ | 161.03 | Loss of the N-methylamino group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Quinoxalinethiol, 2-amino-N-methyl- would be characterized by absorption bands corresponding to its key functional groups.
The N-H stretching vibration of the secondary amine is expected to appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic ring and the N-methyl group would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C=N stretching vibration within the quinoxaline ring typically appears in the 1620-1500 cm⁻¹ region. scialert.netresearchgate.net The presence of the thiol group (S-H) would be indicated by a weak absorption band around 2550-2600 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H | 3300 - 3500 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H (N-CH₃) | 2800 - 3000 | Stretching |
| S-H | 2550 - 2600 | Stretching (weak) |
| C=N | 1620 - 1500 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C-N | 1350 - 1250 | Stretching |
| C-S | 750 - 600 | Stretching |
X-ray Diffraction Studies for Solid-State Molecular Architecture
X-ray diffraction analysis of single crystals provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While specific X-ray crystallographic data for 3-Quinoxalinethiol, 2-amino-N-methyl- is not available, studies on related 2,3-disubstituted quinoxalines offer insights into the likely solid-state architecture. researchgate.netresearchgate.net
| Crystallographic Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic (Common for quinoxalines) |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Interactions | Intermolecular N-H···S or N-H···N hydrogen bonds |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the weight percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. This experimental data is then compared with the theoretical percentages calculated from the molecular formula (C₉H₉N₃S) to confirm the compound's purity and empirical formula. The synthesis and characterization of new quinoxaline derivatives are often supported by elemental analysis data that is in close agreement with the calculated values. nih.govabechem.com
| Element | Theoretical Weight % (for C₉H₉N₃S) |
| Carbon (C) | 56.52% |
| Hydrogen (H) | 4.74% |
| Nitrogen (N) | 21.97% |
| Sulfur (S) | 16.77% |
Computational Chemistry and Theoretical Investigations into 3 Quinoxalinethiol, 2 Amino N Methyl Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. ijcce.ac.ir For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional, are employed to model molecular structures and elucidate reactivity parameters. researchgate.netijcce.ac.ir These theoretical studies help establish correlations between the electronic properties of the molecules and their observed chemical behavior. researchgate.net DFT methods are valuable for predicting the electronic and photovoltaic properties of quinoxaline derivatives, making them useful in materials science as well. researchgate.net The theory allows for the calculation of various descriptors that provide insight into the molecule's stability, reactivity, and potential interaction sites. nih.gov
Interactive Table: Example Bond Lengths and Angles for an Optimized Quinoxaline Analogue
This table presents hypothetical, yet representative, optimized geometric parameters for a quinoxaline derivative, similar to those obtained from DFT calculations.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |
| Bond Length | C | C | 1.48 Å | |
| Bond Length | C | N | 1.35 Å | |
| Bond Length | C | S | 1.77 Å | |
| Bond Angle | C | N | C | 120.6° |
| Bond Angle | C | C | S | 111.3° |
| Dihedral Angle | S | C | C | N |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. chalcogen.ro The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net A smaller HOMO-LUMO energy gap (ΔE) generally implies higher chemical reactivity and lower kinetic stability. chalcogen.ro
For quinoxaline derivatives, DFT calculations are used to determine the energies of these orbitals and their spatial distribution. chalcogen.ro This analysis helps to predict intramolecular charge transfer and identify reactive sites. nih.govchalcogen.ro For example, in many quinoxaline analogues, the HOMO is located on the electron-donating part of the molecule, while the LUMO is on the electron-accepting quinoxaline core. researchgate.net Various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, are derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. nih.gov
Interactive Table: Calculated Quantum Chemical Descriptors for a Series of Quinoxaline Analogues
The following table shows example data for a series of hypothetical 3-quinoxalinethiol analogues with different substituents (R).
| Compound (R-group) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electronegativity (χ) |
| Analogue 1 (-H) | -6.39 | -3.51 | 2.88 | 1.44 | 4.95 |
| Analogue 2 (-CH3) | -6.21 | -3.45 | 2.76 | 1.38 | 4.83 |
| Analogue 3 (-Cl) | -6.55 | -3.70 | 2.85 | 1.43 | 5.13 |
| Analogue 4 (-NH2) | -5.98 | -3.30 | 2.68 | 1.34 | 4.64 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map uses a color scale to indicate different potential values on the molecular surface; red regions signify negative electrostatic potential (rich in electrons and prone to electrophilic attack), while blue regions indicate positive potential (electron-deficient and susceptible to nucleophilic attack). nih.gov
In quinoxaline derivatives, MEP analysis can identify the most reactive sites. For example, the nitrogen atoms in the quinoxaline ring often exhibit negative potential, making them likely sites for hydrogen bonding or interaction with electrophiles. nih.gov The distribution of charges, often calculated using methods like Mulliken population analysis, provides quantitative data on the net atomic charges, which influences the molecule's stability and electronic properties. nih.gov This analysis can pinpoint specific atoms, such as the sulfur atom in a thiol group or oxygen atoms in substituents, as potential sites for intermolecular interactions. nih.govnih.gov
Fukui functions provide a more sophisticated method for identifying reactive sites within a molecule by quantifying the change in electron density at a specific point when the total number of electrons is altered. nih.gov This analysis helps to predict the most likely sites for nucleophilic attack (where an atom is most susceptible to accept an electron) and electrophilic attack (where an atom is most likely to donate an electron). researchgate.netosti.gov
Molecular Dynamics (MD) Simulations for Intermolecular Interactions and System Behavior
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a system over time. MD simulations are used to study the intermolecular interactions between a molecule, such as a quinoxaline derivative, and its environment, which could include solvent molecules or a biological target like a protein. These simulations can reveal how a molecule binds within a receptor's active site and the stability of the resulting complex. researchgate.net By analyzing parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond formation over the simulation period, researchers can confirm the stability of binding interactions predicted by other methods like molecular docking. nih.gov
Quantitative Structure-Property Relationship (QSPR) and Machine Learning Approaches (e.g., Artificial Neural Networks)
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to predict the properties or activities of compounds based on their chemical structure. nih.govmdpi.com These models establish a correlation between molecular descriptors (numerical representations of chemical information) and an observed property. casb.org.cn For quinoxaline derivatives, QSAR studies have been conducted to understand how different substituents influence their biological activity. tandfonline.comnih.gov
Recently, machine learning techniques, particularly Artificial Neural Networks (ANNs), have become powerful tools in QSPR/QSAR modeling. nih.govresearchgate.net ANNs are computational models inspired by the human brain that can handle complex, non-linear relationships between molecular descriptors and properties. mdpi.comspringernature.com By training an ANN on a dataset of known quinoxaline analogues and their properties, it is possible to create a predictive model for new, untested compounds. arxiv.org This approach helps to reduce the time and cost associated with synthesizing and testing new molecules by allowing researchers to prioritize the most promising candidates. nih.govarxiv.org
Advanced Solid-State Computational Studies (e.g., Hirshfeld Surface Analysis, Energy Frameworks)
Solid-state computational studies are crucial for understanding the intermolecular interactions and packing arrangements that govern the macroscopic properties of crystalline materials. Hirshfeld surface analysis and energy framework calculations are two key techniques used to explore the crystal structure of quinoxaline derivatives.
Hirshfeld Surface Analysis
The dnorm map uses a color scale where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show longer contacts. uomphysics.net This visualization allows for the identification of hydrogen bonds and other significant interactions. nih.goviucr.org
Further analysis involves generating a 2D fingerprint plot from the Hirshfeld surface. This plot summarizes all intermolecular contacts by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). nih.gov The percentage contribution of each type of interaction to the total Hirshfeld surface area can then be calculated, providing a quantitative measure of their importance in the crystal packing. For various quinoxaline derivatives, H···H contacts are often the most significant, followed by C···H/H···C and N···H/H···N interactions, reflecting the importance of van der Waals forces and hydrogen bonding. uomphysics.net Pi-stacking interactions are also commonly observed in the packing of quinoxaline compounds. nih.gov
Table 1: Representative Intermolecular Contact Contributions for Quinoxaline Analogues from Hirshfeld Surface Analysis This table presents typical data for illustrative purposes and is based on findings for various quinoxaline derivatives.
| Interaction Type | Contribution (%) |
| H···H | 53.4 |
| C···H / H···C | 20.1 |
| N···H / H···N | 11.5 |
| O···H / H···O | 8.7 |
| C···C | 4.2 |
| Other | 2.1 |
Other graphical maps such as shape index and curvedness can also be generated from the Hirshfeld surface. The shape index map helps to visualize the π-π stacking interactions, while the curvedness map indicates flat regions of the surface that correspond to these stacking interactions. nih.gov
Energy Frameworks
To further quantify the intermolecular interactions, energy framework analysis can be performed. This method, based on the CE-B3LYP energy model, calculates the interaction energies between a central molecule and its neighbors within a defined cluster. These energies are then used to construct a visual framework representing the strength and nature of the packing.
The framework is composed of cylinders connecting the centers of mass of interacting molecules, with the radius of the cylinder proportional to the strength of the interaction energy. Energy frameworks typically visualize electrostatic and dispersion components separately, providing a clear picture of the dominant forces in the crystal packing. For instance, in a study on a pyrrolo[1,2-a]quinoxaline (B1220188) derivative, the energy framework analysis revealed that the packing was primarily stabilized by dispersion forces, with electrostatic interactions playing a secondary role. nih.gov
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES), chemists can identify reactants, products, intermediates, and, most importantly, transition states. ucsb.edu
A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. ucsb.edu Locating this structure is key to understanding the kinetics and feasibility of a reaction. Computational methods, particularly Density Functional Theory (DFT), are widely used to optimize the geometry of transition states and calculate their energies. iiste.org A successful transition state calculation is typically confirmed by a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. youtube.com
For quinoxaline synthesis, theoretical studies have been employed to support proposed reaction mechanisms. For example, the photocatalytic synthesis of 2-methylquinoxaline (B147225) 1,4-dioxide via the cycloaddition of benzofurazan (B1196253) oxide and acetone (B3395972) was investigated using DFT calculations at the B3LYP/6-311+G(2d) level. iiste.org The calculations helped to propose a plausible reaction pathway and elucidate the structure of the resulting product. iiste.org
The synthesis of the quinoxaline core often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov While many synthetic procedures are well-established, computational studies can provide a deeper understanding of the reaction's regioselectivity when using unsymmetrical reactants. By calculating the energies of possible transition states leading to different isomers, the experimentally observed product distribution can be rationalized and predicted. nih.gov Furthermore, theoretical investigations into transition-metal-free synthesis routes for quinoxalines are helping to design more environmentally benign and sustainable chemical processes by providing insight into the underlying mechanisms. rsc.org
Research Applications and Functional Material Design Leveraging the 2 Amino 3 Quinoxalinethiol Scaffold
Development of Corrosion Inhibitors based on Quinoxaline (B1680401) and Thioquinoxaline Derivatives
Quinoxaline derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen and, in the case of thio-derivatives, sulfur), aromatic rings, and π-electrons. mdpi.com These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes corrosive processes. researchgate.net
The inhibition mechanism involves the interaction of the lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the quinoxaline ring system, with the vacant d-orbitals of the metal. This leads to the formation of a coordinate-type bond, resulting in strong adsorption. mdpi.com The presence of both amino and thiol groups in the 2-amino-3-quinoxalinethiol scaffold provides multiple active centers for adsorption, enhancing the potential for strong surface interaction and corrosion inhibition. researchgate.net Compounds containing both nitrogen and sulfur are often more potent inhibitors than those containing only one of these elements. researchgate.net
Research has shown that the inhibition efficiency of quinoxaline derivatives increases with their concentration and is influenced by the molecular structure. For instance, the introduction of electron-donating groups can enhance inhibition performance. mdpi.com The N-methyl group in 2-amino-N-methyl-3-quinoxalinethiol, being an electron-donating group, could favorably influence its corrosion inhibition properties.
Studies employing electrochemical techniques like potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have demonstrated that many quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both anodic metal dissolution and cathodic hydrogen evolution reactions. mdpi.comresearchgate.net The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. mdpi.com
Table 1: Corrosion Inhibition Efficiency of Selected Quinoxaline Derivatives
| Inhibitor | Concentration (M) | Metal | Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | 5 x 10⁻³ | Mild Steel | 1 M HCl | 96 | mdpi.com |
| 1-((8-hydroxyquinolin-5-yl)methyl) quinoxalin-2(1H)-one (Q2) | 5 x 10⁻³ | Mild Steel | 1 M HCl | 89 | mdpi.com |
| (2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3) | 10⁻³ | Mild Steel | 1.0 M HCl | 89.07 | |
| (2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl) | 10⁻³ | Mild Steel | 1.0 M HCl | 87.64 | |
| 1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX) | 10⁻³ | Mild Steel | 1.0 M HCl | 92 | researchgate.net |
This table is interactive and can be sorted by column.
Scaffold for Novel Heterocyclic System Construction and Ring Transformation
The 2-amino-3-quinoxalinethiol scaffold is a valuable precursor for the synthesis of more complex and novel heterocyclic systems. The reactive amino and thiol groups, along with the activated quinoxaline ring, can participate in a variety of chemical transformations.
One common approach involves the condensation of the amino group with various electrophiles to build new rings. For example, diazotization of amino-quinoxaline derivatives can yield diazonium salts, which are versatile intermediates. sapub.org These salts can undergo subsequent reactions to introduce other functional groups or to be used in cyclization reactions to form fused-ring systems like thieno[2,3-b]quinoxalines. sapub.org
The Beirut reaction, a cycloaddition between benzofuroxan (B160326) and various enamines or enolates, is a classic method for synthesizing quinoxaline-N,N'-dioxides, which themselves are important scaffolds for bioactive compounds. researchgate.net While not directly starting from 2-amino-3-quinoxalinethiol, this highlights the accessibility and importance of the quinoxaline core in building diverse heterocyclic structures. The inherent functionality of the 2-amino-3-thiol scaffold provides a platform for subsequent modifications and ring annulations.
Furthermore, the scaffold can be used to construct larger, more elaborate molecules. For instance, the reaction of 3-phenylquinoxaline-2(1H)-thione with electrophiles, followed by coupling with amino acid esters, has been used to create complex quinoxaline-containing dipeptides. nih.gov This demonstrates the utility of the thio-quinoxaline moiety as a handle for building intricate molecular architectures. The amino group in the 2-position offers an additional site for such elaborations.
Supramolecular Chemistry and Crystal Engineering of Quinoxaline-based Compounds
Crystal engineering aims to design and create functional materials by controlling the arrangement of molecules in a crystal lattice. rsc.org Quinoxaline derivatives are excellent candidates for crystal engineering due to their rigid, planar structure and their capacity for various non-covalent interactions, including hydrogen bonding (C-H···N), π-π stacking, and halogen bonding. rsc.orgrsc.org
The 2-amino-3-quinoxalinethiol scaffold is particularly rich in hydrogen bond donors (N-H from the amino group and S-H from the thiol) and acceptors (the pyrazine (B50134) nitrogens). This functionality allows for the formation of robust and predictable supramolecular synthons, which can guide the assembly of molecules into specific one-, two-, or three-dimensional networks. rsc.org The interplay of these weak interactions is crucial in determining the final crystal packing. rsc.org Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within a crystal. tandfonline.comtandfonline.com
Quinoxaline-based structures have been successfully incorporated into larger supramolecular architectures like cavitands. tandfonline.com These bowl-shaped molecules can encapsulate guest molecules, with the quinoxaline units forming the walls of the cavity. tandfonline.comnih.gov The interaction between the host cavitand and the guest molecule is governed by weak forces such as C-H···π and C-H···N interactions. nih.gov The ability to modify the quinoxaline scaffold, for instance by introducing amino and thiol groups, allows for the tuning of the cavity's properties and its affinity for specific guests.
Table 2: Key Intermolecular Interactions in Quinoxaline Crystal Engineering
| Interaction Type | Description | Role in Crystal Packing | Reference |
|---|---|---|---|
| C-H···N Hydrogen Bond | A weak hydrogen bond between a carbon-bound hydrogen and a nitrogen atom. | Links molecular dimers into 2-D sheets and connects chains. | rsc.orgtandfonline.com |
| C-H···π Interaction | An attractive interaction between a C-H bond and a π-system (aromatic ring). | Dominates packing in some derivatives, forming dimers and stacking sheets. | rsc.orgnih.gov |
| π-π Stacking | An interaction between aromatic rings, often in a parallel or offset fashion. | Forms layers in the crystal structure. | tandfonline.com |
This table is interactive and can be sorted by column.
Design of Ligands for Coordination Chemistry Applications
The field of coordination chemistry benefits greatly from ligands that can form stable complexes with metal ions, leading to materials with interesting catalytic, electronic, or medicinal properties. mdpi.commdpi.com The 2-amino-3-quinoxalinethiol scaffold is an excellent candidate for ligand design. It possesses multiple donor sites—the two pyrazine nitrogens, the exocyclic amino nitrogen, and the sulfur atom of the thiol group—making it a potential polydentate ligand.
The combination of a soft donor atom (sulfur) and hard/borderline donor atoms (nitrogen) allows this scaffold to coordinate with a wide range of metal ions, from transition metals to main group elements. The formation of chelate rings upon coordination (e.g., involving the amino nitrogen and a pyrazine nitrogen, or the amino nitrogen and the thiol sulfur) would lead to enhanced stability of the resulting metal complexes, a phenomenon known as the chelate effect.
Studies have shown the synthesis of Co(II), Ni(II), Cu(II), and Zn(II) mixed-ligand complexes using quinoxaline diamine derivatives and 1,10-phenanthroline. nih.gov These complexes often exhibit octahedral or distorted octahedral geometries and possess interesting electrochemical and biological properties. nih.gov Similarly, gold(III) complexes have been stabilized using ligands containing sulfur and nitrogen donors to prevent reduction under physiological conditions, highlighting the importance of such ligands in the development of metal-based therapeutic agents. mdpi.com The 2-amino-3-quinoxalinethiol framework provides the necessary donor atoms to create stable coordination compounds with potential applications in catalysis, materials science, and medicinal chemistry. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Quinoxalinethiol, 2-amino-N-methyl- derivatives, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution using 2,3-dichloroquinoxaline (DCQX) as a precursor. For example, DCQX reacts with thiols (e.g., thiophenol) in methanol under reflux with triethylamine as a base, yielding thio-substituted quinoxalines . Optimizing stoichiometry (e.g., 1:3 molar ratio of DCQX to thiol) and reaction time (4–6 hours) improves yields up to 92% . Purification via column chromatography (e.g., EtOAc/hexane) or recrystallization (e.g., benzene-petroleum ether) is critical for isolating pure products .
Q. What analytical techniques are essential for confirming the structure and purity of 3-Quinoxalinethiol derivatives?
- Methodology : Use a combination of:
- 1H/13C NMR : To verify substitution patterns (e.g., aromatic proton integration, amine/thiol shifts) .
- Mass spectrometry : For molecular ion confirmation (e.g., [M+H]+ peaks matching theoretical molecular weights) .
- X-ray crystallography : To resolve crystal packing and intramolecular interactions (e.g., π–π stacking, hydrogen bonding) .
- UV/Vis spectroscopy : To assess electronic transitions in conjugated systems (e.g., λmax ~300–400 nm for quinoxaline cores) .
Q. What safety protocols are recommended for handling 3-Quinoxalinethiol derivatives in the lab?
- Guidelines :
- Avoid skin/eye contact using nitrile gloves, lab coats, and safety goggles .
- Work in a fume hood to prevent inhalation of dust or vapors .
- In case of exposure, rinse skin with water for 15 minutes and seek medical attention .
- Store compounds in airtight containers away from light and moisture to prevent decomposition .
Advanced Research Questions
Q. How can regioselective functionalization of the quinoxaline core be achieved to target the 2-amino-3-thiol position?
- Methodology :
- Stepwise substitution : React DCQX first with ammonia or amines to introduce the 2-amino group, followed by thiolation at the 3-position using NaSH or thiourea under controlled pH .
- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 30 minutes vs. 5 hours) to minimize side products like disulfides .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during thiolation, followed by deprotection with trifluoroacetic acid .
Q. How do structural modifications (e.g., N-methylation) impact the biological activity of 3-Quinoxalinethiol derivatives?
- Analysis :
- Antimicrobial assays : Compare MIC values against Gram-positive/negative bacteria. N-methylation often enhances lipophilicity, improving membrane penetration (e.g., MIC reduction from 64 µg/mL to 16 µg/mL) .
- Molecular docking : Simulate interactions with target enzymes (e.g., DNA gyrase) to rationalize activity differences. Methyl groups may fill hydrophobic pockets, increasing binding affinity .
- SAR studies : Correlate electron-withdrawing/donating substituents with activity trends. For example, nitro groups at the phenylthio moiety enhance antitubercular potency .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Troubleshooting :
- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm through-space interactions (e.g., NOE between amine and adjacent protons) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to validate proposed structures .
Q. What strategies optimize the synthesis of enantiomerically pure 3-Quinoxalinethiol derivatives?
- Methodology :
- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclization .
- Enzymatic resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .
- Asymmetric catalysis : Apply Pd-catalyzed cross-coupling with chiral ligands (e.g., Josiphos) to control stereochemistry .
Data Interpretation & Experimental Design
Q. How should researchers design experiments to assess the redox behavior of 3-Quinoxalinethiol derivatives?
- Protocol :
- Cyclic voltammetry : Measure oxidation potentials (e.g., Epa ~0.5–1.0 V vs. Ag/AgCl) to evaluate electron-donating effects of substituents .
- ESR spectroscopy : Detect thiyl radical intermediates during oxidation (e.g., g-factor ~2.005) .
- DFT calculations : Map HOMO/LUMO levels to predict reactivity (e.g., thiol group as a nucleophilic site) .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of quinoxaline derivatives?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
